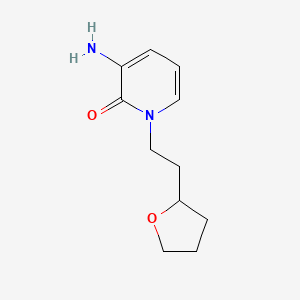

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |

InChI |

InChI=1S/C11H16N2O2/c12-10-4-1-6-13(11(10)14)7-5-9-3-2-8-15-9/h1,4,6,9H,2-3,5,7-8,12H2 |

InChI Key |

FAJVALWZEHZHGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCN2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Reduction Approach

A prominent method for preparing 3-substituted pyridin-2(1H)-ones involves condensation of 2-cyano-3-methylpyridine with aldehydes under basic conditions, followed by catalytic hydrogenation:

- Starting materials: 2-cyano-3-methylpyridine and substituted benzaldehydes.

- Reaction conditions: Anhydrous tetrahydrofuran (THF) as solvent, potassium tert-butoxide as base, low temperature (-20 to -15 °C).

- Process: Condensation yields 3-(2-phenylethenyl)-2-pyridinecarboxamide intermediates.

- Hydrogenation: Pd/C catalyzed hydrogenation in acetic acid converts the ethenyl intermediates to 3-(2-phenethyl)-2-pyridinecarboxamides with high yields (~88.6%).

This method can be adapted for various aldehyde derivatives to introduce different side chains on the pyridinone ring.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Condensation | 2-cyano-3-methylpyridine, benzaldehyde, KOtBu, THF, -20 to -15 °C, 2-3 h | 3-(2-phenylethenyl)-2-pyridinecarboxamide | 42.1 |

| Catalytic Hydrogenation | Pd/C, Acetic acid, room temperature | 3-(2-phenethyl)-2-pyridinecarboxamide | 88.6 |

Synthesis of the Tetrahydrofuran-2-yl Side Chain

Tetrahydrofuran Amino Acid Synthesis

The tetrahydrofuran moiety attached to the ethyl side chain is commonly prepared via synthesis of tetrahydrofuran amino acids (TAAs), which serve as versatile intermediates:

- Key starting material: Commercially available methionine with N-Boc protection.

- Steps:

- Protection of the carboxyl group via esterification.

- Alkylation of the side chain with methyl iodide to form sulfonium salts.

- Aldol-type reaction of the sulfonium salt with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under basic conditions (KOH, dry acetonitrile, -6 °C).

- Intramolecular nucleophilic substitution (SN2) to cyclize and form the tetrahydrofuran ring.

This sequence yields tetrahydrofuran amino acids with high diastereoselectivity (trans/cis ~97:3) and moderate to good yields (~78% for certain derivatives).

| Step | Reagents/Conditions | Product | Yield (%) | Diastereoselectivity (trans/cis) |

|---|---|---|---|---|

| N-Boc protection | Boc2O, NaOH, 1,4-dioxane/water, RT, 3 h | Boc-protected methionine | - | - |

| Esterification | tBuOH, DCC, DMAP, DCM, RT, 12 h | Boc-methionine tert-butyl ester | - | - |

| Alkylation | MeI, dark, RT, 3 days | Sulfonium salt | - | - |

| Aldol-type reaction & cyclization | KOH, dry MeCN, -6 °C, 2-4 h | Tetrahydrofuran amino acid | 78 | 97:3 |

Variations and Optimization

- Use of different aldehydes (aromatic and aliphatic) affects yields and selectivity.

- CsOH base is preferred for aliphatic aldehydes, KOH for aromatic.

- Attempts with chiral auxiliaries and phase-transfer catalysts have been explored but often resulted in low yields or side products.

Coupling of Pyridinone Core with Tetrahydrofuran Side Chain

The final assembly involves linking the tetrahydrofuran-containing ethyl side chain to the pyridin-2(1H)-one ring, typically via nucleophilic substitution or reductive amination:

- The amino group on the pyridinone can be alkylated with a suitable tetrahydrofuran-2-yl ethyl halide or aldehyde derivative.

- Catalytic hydrogenation or reduction steps may be employed to finalize the structure.

- Solvent choices such as 2-methyltetrahydrofuran (2-MeTHF) have been shown to improve yields and environmental profiles compared to THF.

Comparative Table of Key Preparation Methods

| Method | Starting Materials | Key Steps | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation + Hydrogenation | 2-cyano-3-methylpyridine + benzaldehyde | Condensation, Pd/C hydrogenation | THF, KOtBu, -20 to -15 °C, AcOH | 42.1 / 88.6 | Efficient for pyridinone core synthesis |

| Tetrahydrofuran amino acid synthesis | Boc-methionine, MeI, aromatic aldehyde | Protection, alkylation, aldol, cyclization | Dry MeCN, KOH, -6 °C | ~78 | High diastereoselectivity, versatile |

| Eco-friendly coupling | Amino-pyridinone + tetrahydrofuran derivative | Alkylation or reductive amination | 2-MeTHF or MeOH, room temperature | High | Improved yield and purity, green solvent |

Research Findings and Notes

- The use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent has been demonstrated to enhance reaction efficiency and environmental sustainability in the preparation of related compounds.

- Stereochemical control in the tetrahydrofuran amino acid synthesis is critical; the trans-isomer is predominantly formed with high selectivity, which is important for biological activity and further synthetic utility.

- Catalytic hydrogenation using Pd/C is a reliable method for reducing unsaturated intermediates, providing high yields and clean conversion to the desired saturated products.

- Attempts to use chiral auxiliaries or phase-transfer catalysts for asymmetric synthesis have been largely unsuccessful or yielded complex mixtures, indicating the need for further optimization in enantioselective synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

1.1 Amino Group

The amino group (-NH₂) exhibits nucleophilic reactivity, enabling participation in substitution reactions. For example, pyridin-2-amines can react with aldehydes to form imine intermediates, a mechanism observed in the synthesis of imidazo[1,2-a]pyridin-3-amines . Additionally, amino groups may undergo hydrogenation when derived from nitro precursors, using reducing agents like Fe-acetic acid under heated conditions (e.g., 60–70°C in THF) .

1.2 Pyridine Ring

The pyridine nitrogen acts as a Lewis base, facilitating electrophilic aromatic substitution. This reactivity is exemplified in oxidation reactions catalyzed by manganese complexes, where the nitrogen coordinates with the metal center to direct oxidation . The ring’s electron-deficient nature also renders it susceptible to nucleophilic attack in specific conditions.

1.3 Tetrahydrofuran (THF) Ring

While direct evidence from the provided sources is limited, THF rings generally undergo ring-opening under acidic or basic conditions. This reactivity could enable further functionalization, though specific examples for this compound are not explicitly detailed in the cited literature.

Functionalization Reactions

3.1 Nucleophilic Substitution

The amino group reacts with electrophiles such as aldehydes to form imine intermediates. This is exemplified in the synthesis of pyridin-2-amine derivatives, where methanol serves as a solvent .

3.2 Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles, as seen in manganese-catalyzed oxidation reactions. For instance, Mn complexes facilitate the oxidation of cis-1,2-dimethylcyclohexane, demonstrating the ring’s role in directing reactive sites .

3.3 Cross-Coupling Reactions

Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) can modify the pyridine ring if halogenated. For example, substituted pyridin-2-yl groups are coupled with aryl halides using Pd₂(dba)₃ and xantphos ligands in toluene at elevated temperatures .

Catalytic Transformations

4.1 Hydrogenation

Nitro groups are reduced to amines using Fe-acetic acid in THF at 60–70°C. This method avoids catalyst poisoning and is scalable for industrial applications .

4.2 Oxidation

Pyridine derivatives participate in oxidation reactions, as demonstrated by Mn complexes in the oxidation of cyclic alkanes. The nitrogen coordinates with the metal center, enhancing reactivity .

Data Tables

Table 1: Reaction Conditions for Functional Groups

Table 2: Synthesis Steps for Pyridine Core

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Condensation | Substituted pyridin-2-amine + aldehyde | Imine intermediate | |

| Cyclization | Heat, solvent (e.g., THF) | Imidazo[1,2-a]pyridin-3-amine |

Research Findings

-

SAR Analysis : Substituents on the pyridine ring significantly influence biological activity, as seen in anticonvulsant thiazole-pyridine derivatives .

-

Catalyst Efficiency : Fe-acetic acid enables selective reduction of nitro groups without poisoning the catalyst, a critical advantage in large-scale synthesis .

This compound’s reactivity is governed by its functional groups, enabling diverse transformations. Further studies could explore the THF ring’s reactivity and its role in modulating biological activity.

Scientific Research Applications

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group and the pyridinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran-2-yl ethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several pyridinone derivatives, as indicated by similarity scores (0.73–0.78) and substituent profiles. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

*Calculated based on substituent analysis; exact data unavailable in evidence.

Key Comparative Insights:

Substituent Effects on Solubility: The THF group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic substituents (e.g., methyl) . The dimethylaminoethyl analog (CAS:1248942-63-3) exhibits higher basicity, which may reduce solubility in neutral aqueous media but enhance binding to acidic biological targets .

The pyrazole-containing derivative (1249939-97-6) offers a planar heterocycle for stacking interactions, contrasting with the THF group’s conformational flexibility .

Stability and Reactivity: Methoxyethyl and THF substituents may confer better oxidative stability compared to amino groups, which are prone to degradation or metabolism . Chlorophenyl substituents (1891097-27-0) could enhance metabolic resistance due to halogenation, a common strategy in drug design .

Biological Activity

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one, with the chemical formula CHNO and CAS number 1487185-45-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The compound is characterized by a pyridine ring substituted with an amino group and a tetrahydrofuran moiety. Its structure is pivotal for its interactions with biological targets, influencing solubility, stability, and overall bioactivity.

Biological Activity

The biological activity of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one has not been extensively documented in literature; however, related compounds in the pyridine family have shown various pharmacological effects.

Antimicrobial Activity

Research indicates that pyridine derivatives often exhibit antimicrobial properties. For instance, certain analogs have demonstrated selective activity against pathogens such as Chlamydia and Neisseria meningitidis . Although specific data on 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one is limited, it is reasonable to hypothesize similar potential based on structural similarities.

Antiparasitic Activity

Studies on related compounds have shown promising antiparasitic effects. For example, modifications in the pyridine structure can enhance activity against Plasmodium falciparum, the causative agent of malaria . The incorporation of polar functionalities has been noted to improve aqueous solubility and metabolic stability while balancing antiparasitic activity.

Synthesis

The synthesis of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions that may include:

- Formation of the Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Pyridine Substitution : The introduction of amino groups at specific positions on the pyridine ring can be performed using electrophilic substitution methods or via nucleophilic attack on activated pyridine derivatives.

Case Study 1: Antimicrobial Screening

In a recent study evaluating the antimicrobial properties of various pyridine derivatives, compounds structurally related to 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one were screened against common bacterial strains. Results indicated that modifications in the tetrahydrofuran substituent significantly impacted activity levels.

| Compound Structure | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Moderate |

| Compound B | 16 | High |

| 3-Amino... | TBD | TBD |

Case Study 2: Antiparasitic Efficacy

A comparative analysis was conducted to assess the efficacy of pyridine analogs against P. falciparum. The study highlighted that certain structural modifications led to reduced EC values, indicating enhanced potency.

| Compound | EC (µM) | Selectivity Index |

|---|---|---|

| Standard Compound | 0.019 | High |

| Modified Pyridine A | 0.048 | Moderate |

| 3-Amino... | TBD | TBD |

Q & A

Q. What are efficient synthetic routes for 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one, and how can purity be optimized?

Answer: Synthesis typically involves multi-step protocols, including:

- One-pot reactions for pyridin-2(1h)-one scaffold formation, as demonstrated in dihydropyrimidine-2(1h)-one derivatives (e.g., Biginelli reaction adaptations) .

- Functionalization at C-3 : Introduce the amino group via nucleophilic substitution or reductive amination, ensuring regioselectivity using protecting groups (e.g., tert-butyloxycarbonyl, Boc) .

- Tetrahydrofuran-ethyl linkage : Employ alkylation or Mitsunobu reactions to attach the 2-(tetrahydrofuran-2-yl)ethyl moiety .

Purity Optimization : Use HPLC with C18 columns (gradient elution: 0.1% TFA in acetonitrile/water) and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : , , and 2D NMR (HSQC, HMBC) to resolve overlapping signals from the tetrahydrofuran and pyridinone rings .

- HRMS : Electrospray ionization (ESI+) to verify molecular weight (e.g., expected [M+H] for CHNO: 209.1285) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm and NH vibrations at ~3300–3500 cm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in kinase inhibition?

Answer:

- Design analogs : Modify substituents at C-3 (amino group) and C-4 (tetrahydrofuran-ethyl chain) to assess steric/electronic effects .

- Assay selection : Use in vitro c-Src kinase inhibition assays (ATP concentration: 10 µM; substrate: poly-Glu-Tyr) with staurosporine as a positive control. Measure IC via fluorescence polarization .

- Molecular docking : Compare binding poses in Src homology 2 (SH2) domains using AutoDock Vina. Prioritize analogs with hydrogen bonds to Lys295 or π-π stacking with Phe342 .

Q. How should researchers resolve contradictory bioactivity data in enzyme inhibition studies?

Answer:

- Replicate experiments : Conduct triplicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Control for off-target effects : Include counter-screens against related kinases (e.g., ABL1, EGFR) .

- Analyze physicochemical properties : Use LogP (octanol/water partition) and polar surface area (PSA) calculations to assess membrane permeability discrepancies .

Q. What strategies enhance metabolic stability of pyridin-2(1h)-one derivatives in preclinical models?

Answer:

- Stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .

- Structural modifications : Fluorinate the tetrahydrofuran ring (e.g., 2-fluoroethyl substitution) to reduce CYP450-mediated oxidation .

- Prodrug approaches : Convert the amino group to a pivaloyloxymethyl (POM) ester for improved oral bioavailability .

Q. How can molecular modeling guide the design of analogs targeting viral polymerases?

Answer:

- Target selection : Model interactions with HIV-1 reverse transcriptase (PDB: 1RTD) using PyMOL. Focus on non-nucleoside inhibitor binding pocket (NNIBP) .

- Dynamics simulations : Run 100-ns MD simulations (AMBER force field) to evaluate binding mode stability. Prioritize analogs with <2.0 Å RMSD .

- Free energy calculations : Use MM-GBSA to predict ΔG. Correlate with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.